(S)-2-bromosuccinic acid
Overview
Description
(S)-2-bromosuccinic acid is a chiral compound with the molecular formula C4H5BrO4 It is a derivative of succinic acid, where one of the hydrogen atoms on the second carbon is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-bromosuccinic acid can be synthesized through several methods. One common approach involves the bromination of succinic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions.
Another method involves the use of (S)-malic acid as a starting material. (S)-malic acid is first converted to its corresponding bromide derivative through a reaction with phosphorus tribromide (PBr3). The resulting (S)-2-bromomalic acid is then decarboxylated to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination of succinic acid in the presence of a catalyst is a scalable method that can be optimized for large-scale production. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(S)-2-bromosuccinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), to form different derivatives.
Reduction Reactions: The compound can be reduced to (S)-2-hydroxysuccinic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of (S)-2-bromosuccinic anhydride or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: (S)-2-hydroxysuccinic acid, (S)-2-cyanosuccinic acid, or (S)-2-aminosuccinic acid.
Reduction: (S)-2-hydroxysuccinic acid.
Oxidation: (S)-2-bromosuccinic anhydride or other oxidized derivatives.
Scientific Research Applications
(S)-2-bromosuccinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving succinic acid derivatives.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-bromosuccinic acid depends on its specific application. In biochemical studies, it may act as an inhibitor of enzymes that interact with succinic acid or its derivatives. The bromine atom can form covalent bonds with active site residues, thereby blocking the enzyme’s activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, influencing their function and activity.
Comparison with Similar Compounds
(S)-2-bromosuccinic acid can be compared with other brominated succinic acid derivatives, such as ®-2-bromosuccinic acid and 2,3-dibromosuccinic acid. These compounds share similar chemical properties but differ in their stereochemistry and reactivity. For example:
®-2-bromosuccinic acid: The enantiomer of this compound, with different optical activity and potentially different biological activity.
2,3-dibromosuccinic acid:
The uniqueness of this compound lies in its specific stereochemistry, which can influence its interactions with biological molecules and its reactivity in chemical reactions.
Properties
IUPAC Name |
(2S)-2-bromobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGVQWAEANRTK-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20859-23-8 | |
Record name | Bromosuccinic acid, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-(-)-Bromosuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOSUCCINIC ACID, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ISS1PP7TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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